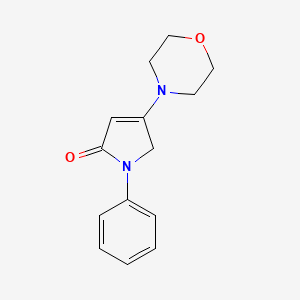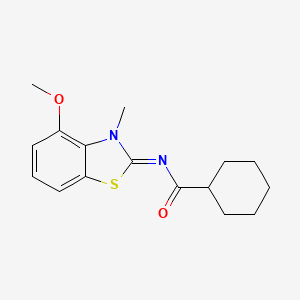![molecular formula C14H12ClN3O B2518524 1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 861207-79-6](/img/structure/B2518524.png)
1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a pyridine derivative that is part of a broader class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and studied for various properties and activities, such as inotropic activity, antimicrobial activity, and reactivity with other chemicals .
Synthesis Analysis
The synthesis of related pyridinecarbonitrile derivatives typically involves the formation of a key intermediate, which is then further modified to obtain the desired compound. For instance, the synthesis of 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives involves using 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a key intermediate . Similarly, the chlorination of 1,2-dihydro-4-hydroxy-6-methyl-2-oxo-3-pyridinecarbonitrile leads to the formation of 4-chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile, which can then react with various amines to yield substituted pyridinecarbonitriles .
Molecular Structure Analysis
The molecular structure of pyridinecarbonitrile derivatives is often confirmed using spectroscopic methods such as IR, UV-vis absorption, and fluorescence spectroscopy, as well as X-ray diffraction . These techniques provide information about the functional groups present, the electronic structure, and the overall molecular geometry, which are crucial for understanding the compound's reactivity and potential biological activity.
Chemical Reactions Analysis
Pyridinecarbonitrile derivatives are reactive molecules that can undergo various chemical transformations. For example, the 2,6-diamino-4-methyl-3-pyridinecarbonitrile derivative reacts with benzene-sulfonyl chloride to yield a tris-sulfonyl derivative, showcasing the compound's ability to participate in substitution reactions . The reactivity of these compounds is influenced by the substituents present on the pyridine ring, which can affect both the chemical properties and the biological activities of the molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinecarbonitrile derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as the nitrile and the substituents on the pyridine ring can affect the compound's solubility, boiling point, melting point, and stability. The optical properties, including absorption and fluorescence, are also affected by the nature of the substituents, as seen in the study of the emission spectra of various pyridine derivatives in different solvents . These properties are important for the practical application of these compounds in biological systems or as materials in various industries.
科学的研究の応用
Electrochemical Sensors for Environmental Monitoring
The use of electrochemical sensors for detecting hazardous substances like paraquat, a quaternary ammonium herbicide, has been extensively reviewed. These sensors, enhanced by various modifiers like noble metals and nanoparticles, demonstrate the importance of advanced electrochemical methods for qualitative and quantitative analysis in complex environments such as food samples. This highlights the broader application of pyridine derivatives in developing sensitive and selective sensors for environmental monitoring and safety (Laghrib et al., 2020).
Synthesis of Heterocyclic Compounds
Research on pyridine derivatives has also focused on their role as intermediates in the synthesis of heterocyclic compounds. These derivatives serve as crucial building blocks in the chemical synthesis of complex organic molecules, showcasing their versatility and importance in synthetic organic chemistry. This application is significant for the development of new materials and drugs, reflecting the compound's utility beyond its direct use (Negri et al., 2004).
Environmental Impact and Health Risks
While the direct environmental and health impacts of "1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile" are not covered, related studies on paraquat offer insights into the importance of understanding the environmental and health risks of chemical compounds. Paraquat's high toxicity and potential link to Parkinson's disease underline the need for rigorous environmental monitoring and regulations for hazardous chemicals (Tsai, 2013).
Safety and Hazards
作用機序
Target of Action
The primary target of 1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, also known as Imidacloprid, is the nicotinic acetylcholine receptor (nAChR) of insects . The nAChR plays a crucial role in the transmission of nerve impulses in the nervous system of insects .
Mode of Action
Imidacloprid acts as an agonist at the postsynaptic nicotinic acetylcholine receptor of insects . It mimics the action of acetylcholine, a neurotransmitter, by binding to these receptors and exciting specific nerve cells . This leads to the overstimulation of the nervous system of insects, resulting in their paralysis and eventual death .
Biochemical Pathways
The action of Imidacloprid affects the normal functioning of the nervous system in insects. By binding to the nAChR, it disrupts the normal flow of nerve impulses, leading to the overexcitation of nerves . This overexcitation can lead to a variety of downstream effects, including loss of coordination, paralysis, and ultimately, death .
Pharmacokinetics
It is known that imidacloprid is poorly ionized in neutral media, which allows it to pass easily through insect lipophilic barriers . This property likely contributes to its bioavailability and effectiveness as an insecticide .
Result of Action
The molecular and cellular effects of Imidacloprid’s action include the overstimulation of nerve cells, leading to loss of coordination and paralysis in insects . At the cellular level, this is characterized by an influx of ions through the nAChR, leading to depolarization and the propagation of nerve impulses . The overexcitation of the nervous system eventually leads to the death of the insect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Imidacloprid. For instance, the presence of certain microorganisms in the environment can lead to the degradation of Imidacloprid, reducing its effectiveness . Additionally, the pH of the environment can affect the ionization of Imidacloprid, potentially influencing its ability to pass through insect lipophilic barriers .
特性
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c1-9-5-10(2)18(14(19)12(9)6-16)8-11-3-4-13(15)17-7-11/h3-5,7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBAHTZRJCRPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CN=C(C=C2)Cl)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


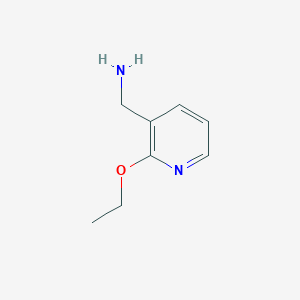
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl]acetamide](/img/structure/B2518443.png)
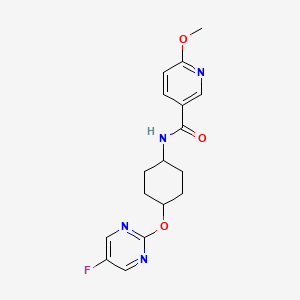
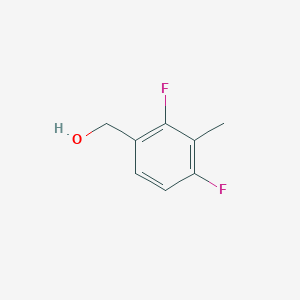
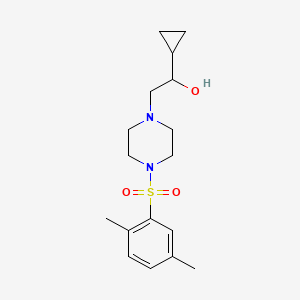
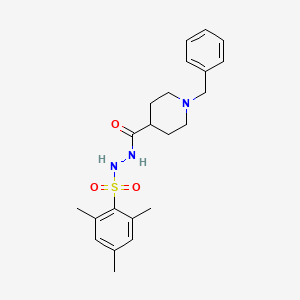
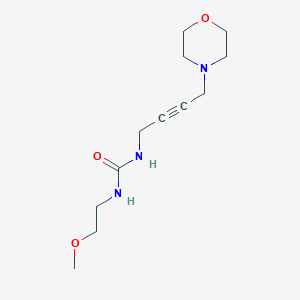
![1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2518454.png)
